2,2,6-Trimethylcyclohexane-1,4-dione

Catalog No.
S702886
CAS No.
20547-99-3
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,6-Trimethylcyclohexane-1,4-dione

CAS Number

20547-99-3

Product Name

2,2,6-Trimethylcyclohexane-1,4-dione

IUPAC Name

2,2,6-trimethylcyclohexane-1,4-dione

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3

InChI Key

HVHHZSFNAYSPSA-UHFFFAOYSA-N

SMILES

CC1CC(=O)CC(C1=O)(C)C

Canonical SMILES

CC1CC(=O)CC(C1=O)(C)C

Xi-2, 2, 6-trimethyl-1, 4-cyclohexanedione belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. Xi-2, 2, 6-trimethyl-1, 4-cyclohexanedione is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, xi-2, 2, 6-trimethyl-1, 4-cyclohexanedione is primarily located in the cytoplasm. Outside of the human body, xi-2, 2, 6-trimethyl-1, 4-cyclohexanedione can be found in herbs and spices. This makes xi-2, 2, 6-trimethyl-1, 4-cyclohexanedione a potential biomarker for the consumption of this food product.

2,2,6-Trimethylcyclohexane-1,4-dione (CAS 20547-99-3), commonly referred to as dihydroketoisophorone (DH-KIP), is a sterically hindered cyclic 1,4-diketone that serves as a critical intermediate in the industrial synthesis of vitamins, carotenoids, and flavor compounds [1]. Featuring a cyclohexane ring substituted with three methyl groups, this compound is highly valued for its predictable reactivity in oxidative aromatizations and selective reductions. In procurement contexts, it is primarily sourced as a direct precursor for 2,3,5-trimethylhydroquinone (TMHQ) and its diesters—the essential building blocks for Vitamin E (alpha-tocopherol) [2]. Supplied as a stable solid with a melting point of 65–67 °C, DH-KIP offers superior shelf-stability and handling characteristics compared to its volatile upstream precursors, making it a preferred choice for scalable fine chemical manufacturing .

Substituting 2,2,6-trimethylcyclohexane-1,4-dione with structurally related analogs like ketoisophorone (KIP) or upstream precursors like beta-isophorone introduces severe process inefficiencies [1]. While KIP is a traditional alternative for TMHQ synthesis, its gas-phase rearrangement under hydrogenating conditions suffers from poor conversion rates and low selectivity, driving up downstream purification costs[1]. Conversely, attempting to synthesize DH-KIP in-house from beta-isophorone requires hazardous epoxidation steps using percarboxylic acids under strict water-free (<5 wt%) and temperature-controlled (<20 °C) conditions to prevent unwanted side reactions [2]. Furthermore, for applications where the final product is achiral (such as the planar aromatic TMHQ), substituting the racemic DH-KIP with the highly expensive, enzymatically produced (R)-enantiomer (levodione) drastically inflates procurement budgets without adding chemical value[3].

Superior Selectivity in Vitamin E Precursor Synthesis

In the industrial production of trimethylhydroquinone (TMHQ) derivatives, the choice of cyclic ketone precursor dictates the overall process yield [1]. Traditional gas-phase rearrangement of ketoisophorone (KIP) under hydrogenating conditions achieves a maximum conversion of only 30% and a TMHQ selectivity of ~50% [1]. In contrast, utilizing 2,2,6-trimethylcyclohexane-1,4-dione (DH-KIP) via oxidative aromatization with an acylating and sulfonating agent enables a highly efficient, direct conversion to TMHQ-diacetate (TMHQ-DA) in a single liquid-phase step [2].

Evidence DimensionConversion and Selectivity to TMHQ derivatives
Target Compound DataDirect, high-yield liquid-phase oxidative aromatization to TMHQ-DA
Comparator Or BaselineKetoisophorone (KIP) (30% max conversion, 50% selectivity in gas-phase)
Quantified DifferenceAvoids the 70% unreacted material and 50% by-product formation associated with KIP gas-phase routes.
ConditionsGas-phase hydrogenation (KIP) vs. Liquid-phase oxidative aromatization with acid catalyst (DH-KIP).

Procuring DH-KIP directly bypasses the low-yield bottlenecks of KIP rearrangement, drastically improving the throughput of Vitamin E precursor manufacturing.

High-Purity Conversion in Flavor Intermediate Hydrogenation

For the synthesis of high-value fragrance compounds like damascenone, 2,2,6-trimethylcyclohexane-1,4-dione serves as an optimal substrate for selective catalytic reduction[1]. When subjected to selective hydrogenation using a chiral rhodium catalyst, DH-KIP is converted to 4-hydroxy-2,2,6-trimethylcyclohexanone with exceptional efficiency, yielding a crude product with 99.72% purity by GC analysis [1]. Attempting to use cruder mixtures or relying on alternative oxidation states results in complex mixtures of over-reduced diols or unreacted ketones that require intensive distillation[2].

Evidence DimensionGC Purity of intermediate post-hydrogenation
Target Compound Data99.72% GC purity of 4-hydroxy-2,2,6-trimethylcyclohexanone
Comparator Or BaselineCrude or non-selective ketone mixtures (requiring intensive fractional distillation)
Quantified DifferenceNear-quantitative conversion (>99% purity) without complex downstream separation.
ConditionsSelective hydrogenation under inert atmosphere using Rh-based catalysts.

The near-quantitative purity profile of DH-KIP reductions minimizes downstream purification costs in the synthesis of premium flavor and fragrance additives.

Cost-Efficiency of Racemate vs. Chiral Enantiomer for Achiral Targets

Biocatalytic production of the pure (R)-enantiomer of this compound (levodione) via yeast whole-cell bioreduction yields a space-time yield of only 2.8 g/L/d, making the chiral variant highly expensive to procure [1]. However, for the bulk synthesis of trimethylhydroquinone (TMHQ) and its derivatives, the cyclohexane ring is fully aromatized, destroying any stereocenters [2]. Therefore, procuring the racemic 2,2,6-trimethylcyclohexane-1,4-dione delivers the exact same chemical utility for Vitamin E synthesis at a fraction of the cost of the enzymatically derived chiral counterpart[3].

Evidence DimensionProcess suitability and procurement cost-efficiency
Target Compound DataRacemic DH-KIP (fully effective for aromatization to achiral TMHQ)
Comparator Or Baseline(R)-levodione (Chiral, enzymatically produced at 2.8 g/L/d)
Quantified Difference100% equivalent performance for aromatization, bypassing the low-throughput (2.8 g/L/d) bioprocess bottleneck.
ConditionsOxidative aromatization to planar TMHQ.

Buyers manufacturing achiral aromatic derivatives should strictly procure the racemic DH-KIP to avoid the steep premium associated with chiral levodione.

Industrial Synthesis of Vitamin E (Alpha-Tocopherol) Precursors

Directly following its superior performance in oxidative aromatization, DH-KIP is the premier procurement choice for manufacturing trimethylhydroquinone diacetate (TMHQ-DA) and TMHQ. Its use bypasses the low-yield gas-phase rearrangement of ketoisophorone, allowing for efficient liquid-phase conversion using sulfonating and acylating agents [1].

Production of Damascenone and Fragrance Intermediates

Leveraging its high-purity reduction profile, DH-KIP is ideal for the synthesis of 4-hydroxy-2,2,6-trimethylcyclohexanone. Its predictable behavior under Rh-catalyzed selective hydrogenation ensures >99% GC purity, making it highly suitable for the stringent quality requirements of the flavor and fragrance industry[2].

Cost-Optimized Scale-Up of Achiral Aromatics

Because the aromatization process destroys stereocenters, the racemic DH-KIP is the optimal starting material for bulk achiral products. It provides the exact structural framework needed for TMHQ without the severe cost penalties associated with procuring the enzymatically synthesized (R)-enantiomer[3].

XLogP3

0.9

Dates

Last modified: 08-15-2023

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